methyl 2-[(2-methyl-4-quinolyl)thio]acetate
Overview
Description
“Methyl 2-(2-methylquinolin-4-ylthio)acetate” is a chemical compound . It is one of the many methyl derivatives of the heterocyclic compound quinoline .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best known . The synthesis of methyl acetate, a related compound, has been optimized using microwave-assisted esterification .Scientific Research Applications
Synthesis and Characterization
- New Derivatives Synthesis : The compound plays a role in synthesizing a variety of heterocyclic compounds. For instance, it has been used in the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones, characterized by spectroscopic techniques and elemental analyses (Saeed, Abbas, Ibrar, & Bolte, 2014).
Biological Activities
Antitumor Activity : Methyl 2-(2-methylquinolin-4-ylthio)acetate derivatives have been evaluated for their antitumor activities. For example, novel 3-benzyl-4(3H)quinazolinone analogues have demonstrated broad-spectrum antitumor activity, indicating their potential as effective antitumor agents (Al-Suwaidan et al., 2016).
Antimalarial Activity : Derivatives such as (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate have shown significant inhibition of β-hematin formation, exhibiting antimalarial activity comparable to chloroquine in mice infected with Plasmodium berghei ANKA (Colmenárez et al., 2019).
Molecular Docking Studies
- Molecular docking studies have been conducted to understand the binding modes and potential biological activities of Methyl 2-(2-methylquinolin-4-ylthio)acetate derivatives. These studies are crucial for drug development and understanding the molecular basis of their activity.
Antimicrobial and Antioxidant Activities
Antimicrobial Activity : Some synthesized quinoline derivatives have shown promising antimicrobial activities. For instance, a study on the synthesis, crystal structure, and antimicrobial activities of quinoline derivatives highlighted their potential against various bacterial and fungal species (Tabassum et al., 2014).
Antioxidant Activity : The ABTS radical-scavenging activity of certain quinoline derivatives indicates their potential as antioxidants. This activity suggests their use in combating oxidative stress-related diseases (Tabassum et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(2-methylquinolin-4-yl)sulfanylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-9-7-12(17-8-13(15)16-2)10-5-3-4-6-11(10)14-9/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJWFNICGDNCCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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